

(2,5-Difluoro-1,4-phenylene)diboronic acid chemical properties

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Compound of Interest

Compound Name: (2,5-Difluoro-1,4-phenylene)diboronic acid

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An In-depth Technical Guide to **(2,5-Difluoro-1,4-phenylene)diboronic Acid**

Introduction

(2,5-Difluoro-1,4-phenylene)diboronic acid is a bifunctional organoboron compound that serves as a crucial building block in modern organic synthesis and materials science. Its rigid phenylene core, substituted with two electron-withdrawing fluorine atoms and two versatile boronic acid groups, imparts unique electronic properties and reactivity. This makes it an indispensable reagent for creating complex organic molecules, advanced polymers, and functional materials.

This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of **(2,5-Difluoro-1,4-phenylene)diboronic acid**, with a focus on its utility for researchers, chemists, and professionals in drug development.

Chemical and Physical Properties

(2,5-Difluoro-1,4-phenylene)diboronic acid is typically a white to pale yellow or off-white solid.[1][2] It is soluble in organic solvents like dimethyl sulfoxide (DMSO) and ammonia.[1] The compound exhibits good stability and is not easily oxidized by air.[1] For long-term storage, it should be kept in a dry, cool place under an inert atmosphere, typically between 2-8°C.[1][2]

Table 1: Physical and Chemical Properties

Property	Value	Source
CAS Number	1256358-83-4	[1][3]
Molecular Formula	C ₆ H ₆ B ₂ F ₂ O ₄	[1][3][4][5]
Molecular Weight	201.73 g/mol	[1][3][4][5]
Appearance	White to pale yellow solid	[1]
Melting Point	>350 °C (>662 °F)	
Boiling Point	419.3 ± 55.0 °C (Predicted)	[2]
Density	1.51 ± 0.1 g/cm ³ (Predicted)	[2]
pKa	7.01 ± 0.58 (Predicted)	[2]
Purity	≥96-97%	[3][5]

Table 2: Computed Molecular Descriptors

Descriptor	Value	Source
IUPAC Name	(4-borono-2,5-difluorophenyl)boronic acid	[4]
Topological Polar Surface Area (TPSA)	80.9 Å ²	[3][4]
Hydrogen Bond Donor Count	4	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	2	[3]
LogP	-2.6756	[3]
SMILES	C1=C(C(=CC(=C1F)B(O)O)F)B(O)O	[3]
InChIKey	CSOLBHLZNAGMMP-UHFFFAOYSA-N	[4]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of **(2,5-Difluoro-1,4-phenylene)diboronic acid**. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are key techniques.

Table 3: Expected Spectroscopic Data

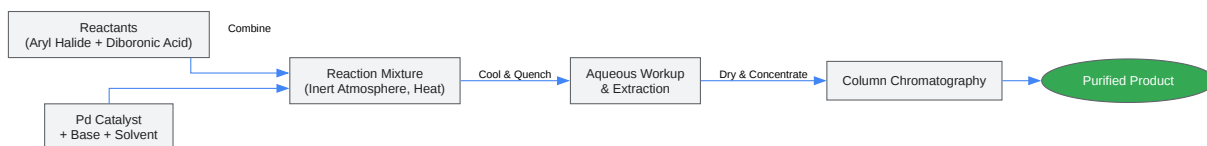
Technique	Expected Features
^1H NMR	Aromatic protons (H) are expected in the range of 7.0-8.0 ppm, showing complex splitting patterns due to H-H and H-F couplings. The boronic acid protons ($\text{B}(\text{OH})_2$) will appear as a broad singlet, with a chemical shift that is highly dependent on solvent and concentration. [6]
^{13}C NMR	Aromatic carbons (C) are anticipated between 100-165 ppm. Carbons attached to fluorine will exhibit large one-bond C-F coupling constants. The carbon atom directly bonded to the boron atom will likely show a broad signal and may be difficult to observe. [6]
^{19}F NMR	The fluorine nuclei provide a distinct signal that is useful for confirming the substitution pattern on the aromatic ring.
^{11}B NMR	A signal around 25-30 ppm is characteristic of trigonal planar boron in boronic acids.
FT-IR (cm^{-1})	Key vibrational bands include a broad O-H stretch from the boronic acid groups ($\sim 3300\text{-}3400\text{ cm}^{-1}$), B-O stretching ($\sim 1330\text{-}1380\text{ cm}^{-1}$), and C-F stretching ($\sim 1100\text{-}1250\text{ cm}^{-1}$).

Reactivity and Applications

The bifunctionality of **(2,5-Difluoro-1,4-phenylene)diboronic acid** makes it a valuable cross-linking agent and a cornerstone for building complex molecular architectures.[\[7\]](#)

Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][8] It serves as a robust partner for coupling with aryl halides or triflates, enabling the efficient formation of new carbon-carbon bonds. This reaction is fundamental to synthesizing a wide range of fluorine-containing organic compounds.[1]



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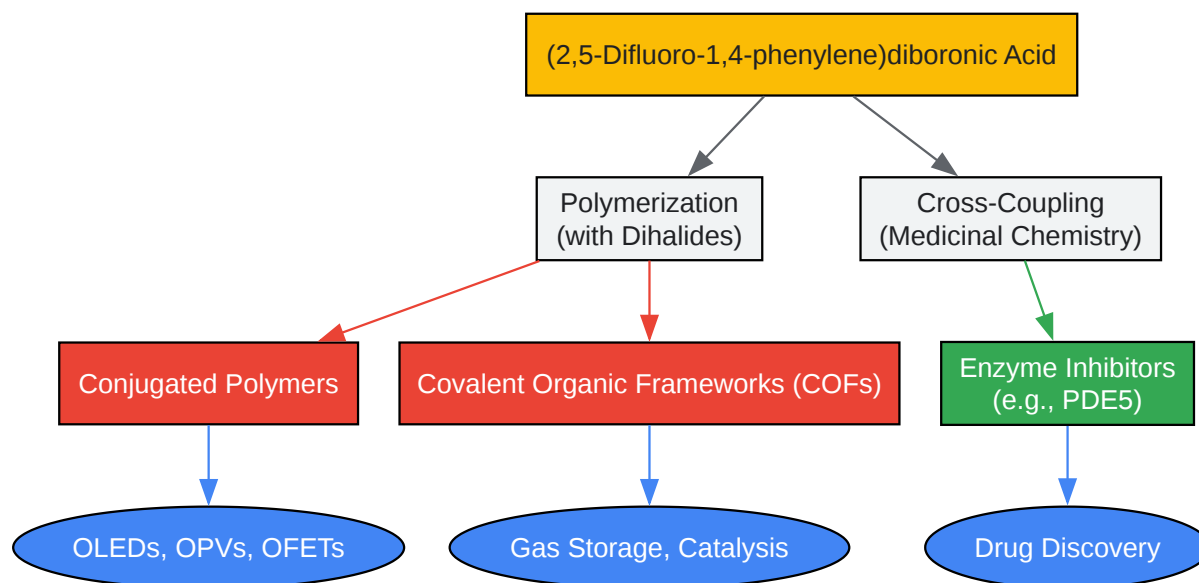
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Materials Science

The ability of the two boronic acid groups to react with dihalides allows for the synthesis of extended π -conjugated systems.[7] These polymers are critical for developing organic electronic materials with tailored properties for use in:

- Organic Light-Emitting Diodes (OLEDs)[7]
- Organic Photovoltaics (OPVs)[7]
- Organic Field-Effect Transistors (OFETs)[7]

Furthermore, its rigid structure makes it an ideal building block for creating porous crystalline materials like Covalent Organic Frameworks (COFs), which have applications in gas storage, separation, and catalysis.[7]



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Caption: Applications derived from the diboronic acid building block.

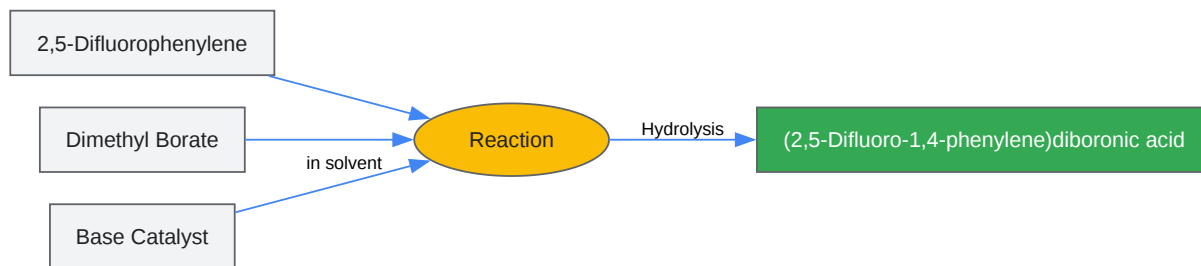
Drug Discovery and Medicinal Chemistry

In drug development, incorporating fluorine atoms into a molecule can significantly enhance its metabolic stability and binding affinity to target proteins.[8] **(2,5-Difluoro-1,4-phenylene)diboronic acid** is used to introduce the 2,5-difluorophenyl moiety into potential drug candidates.[8] This has been successfully applied in the synthesis of novel and potent enzyme inhibitors, such as those targeting Phosphodiesterase 5 (PDE5), an important enzyme in the cGMP signaling pathway.[8] Boronic acids themselves have gained interest as pharmacophores due to their unique ability to form reversible covalent bonds with proteins.[9] [10]

Experimental Protocols

General Synthesis

A common method for preparing **(2,5-Difluoro-1,4-phenylene)diboronic acid** involves the reaction of a 2,5-difluorophenylene precursor with a borate ester.[1]



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Caption: A simplified schematic for the synthesis of the title compound.

Methodology:

- Reactants: 2,5-difluorophenylene and dimethyl borate are used as starting materials.[1]
- Catalyst: The reaction is conducted in the presence of a base catalyst.[1]
- Conditions: The mixture is allowed to react at an appropriate temperature for a sufficient duration.[1]
- Workup: The reaction is followed by a hydrolysis step to convert the borate ester to the final diboronic acid product.
- Purification: The crude product is purified, typically by recrystallization or column chromatography, to yield the final white to pale yellow solid.

Protocol: Suzuki-Miyaura Cross-Coupling

The following is a representative protocol for using the title compound in a Suzuki-Miyaura reaction.

Materials:

- **(2,5-Difluoro-1,4-phenylene)diboronic acid** (1.2 - 2.0 equivalents)
- Aryl halide (or triflate) (1.0 equivalent)

- Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
- Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 equivalents)
- Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

Procedure:

- Setup: To a flame-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), add the aryl halide, **(2,5-Difluoro-1,4-phenylene)diboronic acid**, base, and palladium catalyst.
- Solvent Addition: Add the anhydrous solvent via syringe.
- Reaction: Heat the reaction mixture with stirring (typically 80-110 °C) and monitor its progress using TLC or LC-MS.
- Workup: After completion, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
- Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.[\[8\]](#)
- Purification: Purify the crude residue by column chromatography on silica gel to obtain the desired product.[\[8\]](#)

Protocol: NMR Sample Preparation

Procedure:

- Sample Preparation: Dissolve approximately 10-20 mg of **(2,5-Difluoro-1,4-phenylene)diboronic acid** in about 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).[\[6\]](#) The choice of solvent can affect the chemical shifts, especially for the labile boronic acid protons.[\[6\]](#)
- Instrumentation: Use a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher.[\[6\]](#)

- Data Acquisition (^1H NMR): Acquire a standard 1D proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.[\[6\]](#)
- Data Acquisition (^{13}C NMR): Acquire a proton-decoupled ^{13}C NMR spectrum. A greater number of scans and a longer relaxation delay are typically needed due to the low natural abundance of ^{13}C .[\[6\]](#)

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling **(2,5-Difluoro-1,4-phenylene)diboronic acid**.

Table 4: Hazard Information

Hazard Type	GHS Statement	Precautionary Measures	Source
Acute Toxicity (Oral)	H302: Harmful if swallowed.	P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.	[11]
Skin Irritation	H315: Causes skin irritation.	P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water.	[11]
Eye Irritation	H319: Causes serious eye irritation.	P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[11]
Respiratory Irritation	H335: May cause respiratory irritation.	P261: Avoid breathing dust. Use only outdoors or in a well-ventilated area.	[11]

General Handling:

- Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[1]
- Work in a well-ventilated area, such as a chemical fume hood, to avoid inhalation of dust.[1]
- Avoid contact with skin and eyes.[1] In case of accidental contact, rinse immediately with plenty of water and seek medical attention.[1][11]

Storage and Stability:

- The product is chemically stable under standard ambient conditions.
- Store in a tightly sealed container in a dry, cool, and well-ventilated place.[1]
- Incompatible Materials: Avoid strong acids and strong bases.[11]
- Hazardous Decomposition Products: Upon combustion, it may produce carbon monoxide (CO), carbon dioxide (CO₂), oxides of boron, and gaseous hydrogen fluoride (HF).[11][12]

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